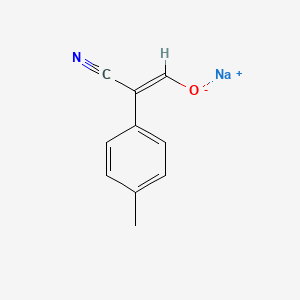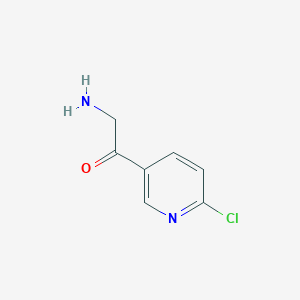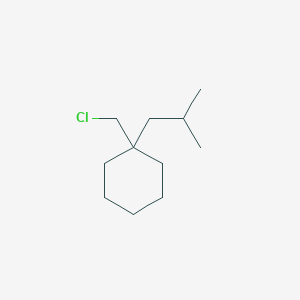![molecular formula C13H27NO B13186983 ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine](/img/structure/B13186983.png)
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: is a complex organic compound with a unique structure that includes a cyclopentyl ring, a methoxyethyl group, and a methylpropylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine typically involves multiple steps, starting with the preparation of the cyclopentyl ring and subsequent functionalization. Common synthetic routes include:
Cyclopentyl Ring Formation: This can be achieved through cyclization reactions involving suitable precursors.
Methoxyethyl Group Introduction: The methoxyethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives with different degrees of saturation.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism.
Comparación Con Compuestos Similares
([1-(2-Methoxyethyl)cyclopentyl]methyl)(2-methylpropyl)amine: can be compared with similar compounds such as:
Cyclopentylamines: Compounds with similar cyclopentyl structures but different substituents.
Methoxyethylamines: Compounds with methoxyethyl groups attached to different core structures.
Methylpropylamines: Compounds with methylpropylamine moieties but varying ring structures.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H27NO |
|---|---|
Peso molecular |
213.36 g/mol |
Nombre IUPAC |
N-[[1-(2-methoxyethyl)cyclopentyl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-12(2)10-14-11-13(8-9-15-3)6-4-5-7-13/h12,14H,4-11H2,1-3H3 |
Clave InChI |
CRDASVROLPWPJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCC1(CCCC1)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,4R)-4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-ol](/img/structure/B13186901.png)
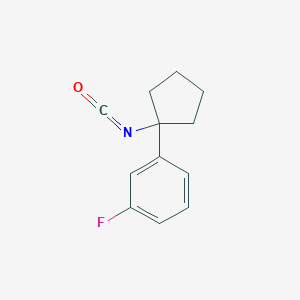
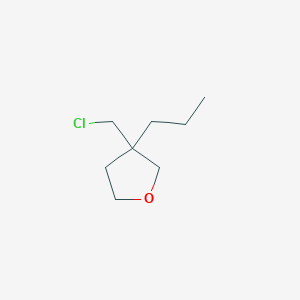
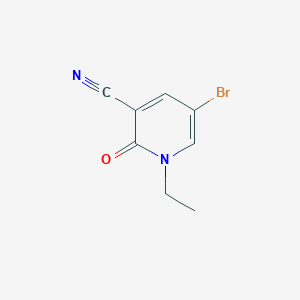
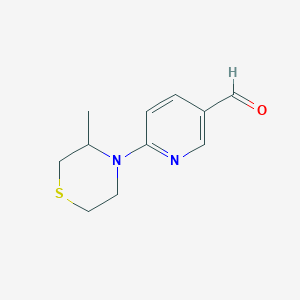

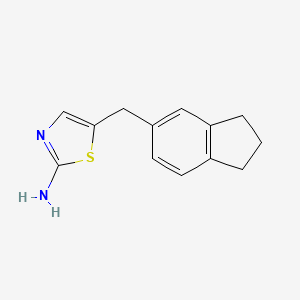
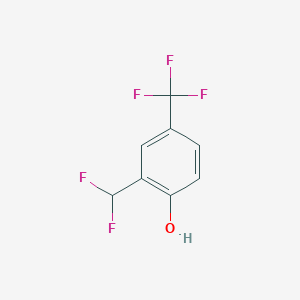

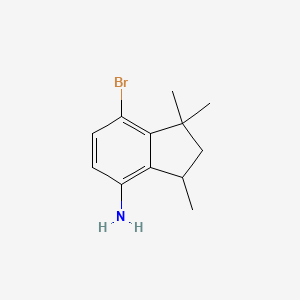
amine](/img/structure/B13186946.png)
